Methyl niclate CAS 15521-65-0 chemical structure and properties
Methyl niclate CAS 15521-65-0 chemical structure and properties
An In-Depth Technical Guide to Methyl Niclate (CAS 15521-65-0)
Foreword by the Senior Application Scientist:
In the landscape of industrial and materials chemistry, precise identification of chemical entities is paramount. The compound designated by CAS number 15521-65-0, commonly known by the trade name Methyl Niclate, is a prime example of where common nomenclature can diverge from its systematic chemical identity. This guide serves to clarify that "Methyl Niclate" is, in fact, the coordination complex Nickel bis(dimethyldithiocarbamate) . Our objective here is not merely to present data but to provide a cohesive, in-depth understanding of this compound for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental structure, properties, synthesis, and key applications, grounding our discussion in established scientific principles and methodologies.
Core Identity and Chemical Structure
Methyl Niclate, or Nickel bis(dimethyldithiocarbamate), is an organonickel compound where a central nickel(II) ion is coordinated by two dimethyldithiocarbamate ligands. This structure is foundational to its chemical behavior and applications.
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Systematic Name: Nickel, bis(N,N-dimethylcarbamodithioato-κS,κS')-, (SP-4-1)-
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Common Synonyms: Methyl Niclate, Nickel dimethyldithiocarbamate, Sankel, Nocrac NMC[1][2]
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Molecular Formula: C₆H₁₂N₂NiS₄[3]
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Molecular Weight: 299.13 g/mol [2]
The dimethyldithiocarbamate anion ([S₂CN(CH₃)₂]⁻) acts as a bidentate ligand, meaning it binds to the central nickel atom through two of its atoms—in this case, both sulfur atoms. This chelation effect results in a highly stable complex. X-ray crystallography studies on analogous structures confirm that the nickel(II) center adopts a square planar coordination geometry.[4][5] This arrangement leads to the complex being diamagnetic.[4]
Caption: Chemical structure of Nickel bis(dimethyldithiocarbamate).
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are direct consequences of its structure. The stable, neutral nature of this complex dictates its behavior in various physical states and solvents.
Table 1: Physicochemical Properties of Nickel bis(dimethyldithiocarbamate)
| Property | Value | Source(s) |
| Appearance | Green to dark green powder or solid | [4][6] |
| Melting Point | >290 °C | [2][6] |
| Density | 1.77 g/cm³ | [2][6] |
| Solubility | Insoluble in water; sparingly soluble in chlorinated solvents | [4][7] |
| Vapor Pressure | 10.2 mmHg at 25°C | [6] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [2] |
Spectroscopic Characterization Insights
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Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the coordination of the dithiocarbamate ligand. A strong band observed in the 1500-1550 cm⁻¹ region is characteristic of the C-N stretching vibration (the "thioureide" band). The position of this band provides insight into the C-N bond order, which is higher than a single bond due to delocalization of the nitrogen lone pair into the C=S bond. Additionally, a band around 1000 cm⁻¹ is typically assigned to the C=S stretching vibration.[8]
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UV-Visible Spectroscopy: The electronic spectrum of square planar dithiocarbamate complexes typically shows intense bands below 450 nm, which are attributed to metal-to-ligand or ligand-to-metal charge transfer transitions and intra-ligand π-π* transitions.[8]
Synthesis and Experimental Protocol
The synthesis of Nickel bis(dimethyldithiocarbamate) is a robust and high-yielding precipitation reaction, making it readily accessible for laboratory and industrial use. The principle behind this synthesis is the high affinity of the "soft" sulfur atoms of the dithiocarbamate ligand for the "borderline" soft nickel(II) ion, leading to the formation of a stable, insoluble complex.
Caption: General workflow for the synthesis of Methyl Niclate.
Detailed Laboratory Synthesis Protocol
This protocol describes a standard method for preparing Nickel bis(dimethyldithiocarbamate).[4]
Materials:
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Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
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Sodium N,N-dimethyldithiocarbamate dihydrate (NaS₂CN(CH₃)₂·2H₂O)
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Deionized water
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Ethanol
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Beakers, magnetic stirrer, vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
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Prepare Reactant Solutions:
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In a 250 mL beaker, dissolve a calculated amount of NiCl₂·6H₂O (e.g., 3 mmol) in 50 mL of deionized water. Stir until fully dissolved.
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In a separate 250 mL beaker, dissolve a stoichiometric amount of NaS₂CN(CH₃)₂·2H₂O (e.g., 6 mmol, a 2:1 molar ratio to the nickel salt) in 50 mL of deionized water.
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Reaction:
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While stirring the nickel chloride solution at room temperature, slowly add the sodium dimethyldithiocarbamate solution.
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Expert Insight: A bright green precipitate will form immediately upon addition. This rapid and quantitative formation is indicative of the high stability of the resulting complex.
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Isolation:
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Continue stirring the mixture for 15-20 minutes to ensure the reaction goes to completion.
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Set up a vacuum filtration apparatus. Collect the green solid precipitate by filtering the mixture through the Büchner funnel.
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Purification:
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Wash the collected solid on the filter paper sequentially with several portions of deionized water (to remove any unreacted salts like NaCl) and then with ethanol (to help remove water and facilitate drying).
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Drying:
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Transfer the purified solid to a watch glass and dry it in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
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Industrial Applications and Technical Insights
The unique chemical properties of Nickel bis(dimethyldithiocarbamate) make it a valuable additive and precursor in several industrial fields.
A. Antioxidant for Elastomers
Methyl Niclate serves as an outstanding antioxidant, particularly for peroxide-vulcanized elastomers and epichlorohydrin systems.[9]
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Mechanism of Action: In polymers, degradation often occurs via free-radical chain reactions initiated by heat, light, or residual peroxides. Dithiocarbamate complexes, including the nickel derivative, are excellent radical scavengers and peroxide decomposers. The Ni(II) center can participate in redox cycles that catalytically terminate radical chains, thereby preventing the oxidative degradation of the polymer backbone. This action improves the retention of the material's physical properties, especially in media that cause high swell or extractability.[9]
B. Fungicide and Biocidal Applications
Dithiocarbamates are a well-known class of fungicides. Nickel bis(dimethyldithiocarbamate) has been marketed for this purpose.[4]
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Field Insight: The biological activity is attributed to the dithiocarbamate ligand itself, which can interfere with essential metabolic processes in fungal cells. The nickel complex serves as a stable delivery vehicle for the active ligand. It has also been shown to have nematicidal and antibacterial properties, effective against strains like Bacillus subtilis.[10]
C. Precursor for Nickel Sulfide Nanomaterials
In materials science, Methyl Niclate is used as a single-source precursor for the synthesis of nickel sulfide (NiS) nanoparticles.[7]
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Experimental Rationale: A single-source precursor contains all the necessary elements for the final material in one molecule (in this case, both nickel and sulfur). Thermal decomposition (thermolysis) of the complex in a high-boiling coordinating solvent like oleylamine breaks the Ni-S and S-C bonds, leading to the nucleation and growth of NiS nanoparticles.[7] The choice of temperature and reaction environment is critical as it can control the specific crystalline phase of the resulting nickel sulfide (e.g., α-NiS, β-NiS, or Ni₃S₂), which in turn determines the material's electronic and catalytic properties.
D. Other Niche Applications
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Polymer Stabilizer: Related dithiocarbamate complexes are used as stabilizers in various polymers.[4]
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Electroplating: Nickel dialkyldithiocarbamates can be added to nickel electroplating baths to precipitate metallic impurities like zinc, copper, and iron, which can then be removed by filtration.[11]
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Coordination Chemistry: The compound is a classic example of a square planar Ni(II) complex and is often studied for its electrochemical properties and reactivity with other ligands.[8][12]
Safety, Handling, and Regulatory Profile
While some safety data sheets (SDS) indicate the pure substance is not classified under GHS, nickel compounds, in general, require careful handling.[1][3] It is prudent to treat Methyl Niclate with the appropriate precautions for a nickel-containing chemical.
Table 2: Safety and Handling Recommendations
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If dust is generated, use respiratory protection. | [13] |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation and contact with skin and eyes. Prevent fire from electrostatic discharge. | [13][14] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources. | [6] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with plenty of water. Seek medical attention if irritation persists. | [13][15] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [13] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains. | [13] |
Toxicity Profile: The compound exhibits low acute toxicity, with a reported oral LD50 in rats of 17 g/kg.[2][6] However, prolonged or repeated exposure should be avoided. Burning can produce toxic fumes of nitrogen and sulfur oxides.[6]
Conclusion
Methyl Niclate (CAS 15521-65-0) is the coordination complex Nickel bis(dimethyldithiocarbamate), a stable, green, square planar compound. Its chemistry is dominated by the robust chelation of the dithiocarbamate ligands to the nickel(II) center. This structure underpins its utility across diverse scientific and industrial domains, most notably as a highly effective antioxidant in elastomers, a precursor for advanced nickel sulfide nanomaterials, and a broad-spectrum fungicide. Proper understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in research and development.
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O'Brien, P., et al. (2016). Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors. Nanoscale, 8, 10397-10406. DOI:10.1039/C6NR00053C. Available at [Link]
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Manohar, A., et al. (2012). Mixed ligand complexes involving Bis(dithiocarbamato)Nickel(II) and Phosphorus donors : Synthesis, Spectral, Thermal studies and BVS investigations. International Journal of ChemTech Research, 4(4), 1384-1390. Available at [Link]
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Role of Solvent Coordination and Ligand Structure on the Electrochemical Redox Cycle of Nickel (II) bis(dithiocarbamate) Complexes for Energy Storage Applications. (2024, July 31). AUETD. Retrieved March 27, 2026, from [Link]
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Bis(diethyldithiocarbamato-S,S')nickel — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]
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Centrosymmetric Nickel(II) Complexes Derived from Bis-(Dithiocarbamato)piperazine with 1,1′-Bis-(Diphenylphosphino)ferrocene and 1,2-Bis-(Diphenylphosphino)ethane as Ancillary Ligands: Syntheses, Crystal Structure and Computational Studies. (2023, February 17). MDPI. Retrieved March 27, 2026, from [Link]
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Spruit, D., Bongaarts, P. J., & de Jongh, G. J. (1978). Dithiocarbamate therapy for nickel dermatitis. Contact Dermatitis, 4(6), 350-358. DOI: 10.1111/j.1600-0536.1978.tb03849.x. Available at [Link]
- Purification of nickel electroplating solutions. (1970). Google Patents.
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